3-Phenylpiperidin-4-amine;dihydrochloride
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Overview
Description
3-Phenylpiperidin-4-amine dihydrochloride, also known as N-phenylpiperidin-4-amine dihydrochloride, is a chemical compound with the molecular formula C11H16N2.2ClH . It is primarily used as an analytical reference standard in scientific research. It is a crystalline solid and is typically stored at room temperature .
Molecular Structure Analysis
The molecular weight of 3-Phenylpiperidin-4-amine dihydrochloride is 249.18 . The InChI code is 1S/C11H16N2.2ClH/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9;;/h1-5,10-11,13H,6-8,12H2;2*1H .Physical and Chemical Properties Analysis
3-Phenylpiperidin-4-amine dihydrochloride is a powder and is stored at room temperature .Scientific Research Applications
Anti-Inflammatory Applications
3-Phenylpiperidin-4-amine;dihydrochloride has been studied for its potential anti-inflammatory properties. Hicks et al. (1979) described the synthesis of various amines based on the phenylpiperidine nucleus, noting activities comparable to phenylbutazone, a known anti-inflammatory drug, in some of the synthesized amines (Hicks, Smith, Williamson, & Day, 1979).
Synthesis Techniques
Fujita, Fujii, and Yamaguchi (2004) developed an efficient method for the N-heterocyclization of primary amines with diols catalyzed by a CpIr complex, which is relevant for synthesizing compounds like this compound. This method allows for the synthesis of various cyclic amines with only water as a byproduct (Fujita, Fujii, & Yamaguchi, 2004).
Potential Therapeutic Activity
Berdel et al. (1987) investigated a lipoidal amine closely related to this compound for therapeutic activity in rodent tumors and human non-seminomatous germ cell tumors. However, the compound showed no therapeutic efficacy in these models (Berdel et al., 1987).
Electrochemical Applications
Krishnan, Raghupathy, and Udupa (1978) described a method for the preparation of primary amines, including derivatives of this compound, using electroreduction. This technique is beneficial for synthesizing amines for various applications (Krishnan, Raghupathy, & Udupa, 1978).
Research on Stereochemistry and Synthesis
Schramm and Christoffers (2009) worked on the synthesis and resolution of cis-4-amino-1-benzyl-3-phenylpiperidine, a compound similar to this compound. They determined the absolute configuration of one enantiomer, contributing to stereochemical understanding of these compounds (Schramm & Christoffers, 2009).
Safety and Hazards
The safety information for 3-Phenylpiperidin-4-amine dihydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-phenylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9;;/h1-5,10-11,13H,6-8,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUIIWTXJPSJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1N)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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